1-[(3-Chlorophenyl)methyl]azetidin-3-ol
Overview
Description
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis
The molecular formula of “1-[(3-Chlorophenyl)methyl]azetidin-3-ol” is C10H12ClNO, and its molecular weight is 197.66 g/mol.Chemical Reactions Analysis
Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation . It is controlled by Baldwin’s Rules with remarkable functional group tolerance .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study highlighted the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of azetidinones, and evaluated their pharmacological activities, particularly antibacterial and antifungal properties (Mistry & Desai, 2006).
Cholesterol Inhibition Studies
Another research effort involved the synthesis of biscyclic β-lactams, including a compound related to "1-[(3-Chlorophenyl)methyl]azetidin-3-ol", which demonstrated the potential for blood cholesterol inhibition in laboratory animals (Salman & Magtoof, 2019).
Transformation into Ethylamino Propan-1-ols
A process for transforming certain azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols via intermediate steps was described, showcasing the chemical versatility of azetidine derivatives (Mollet, D’hooghe, & de Kimpe, 2011).
Anti-Inflammatory Activity
The synthesis of new derivatives and their evaluation for anti-inflammatory effects were explored, presenting a significant potential for developing novel anti-inflammatory agents (Sharma, Maheshwari, & Bindal, 2013).
Glycosidase Inhibitory Activity
Research into polyhydroxylated azetidine iminosugars derived from D-glucose indicated significant inhibitory activity against amyloglucosidase from Aspergillus niger, suggesting potential applications in glycobiology (Lawande et al., 2015).
Synthesis Techniques and Industrial Applications
An optimized process for preparing 1-benzylazetidin-3-ol highlighted its role as an important intermediate for substituted azetidine, demonstrating the industrial relevance of such compounds in commercial synthesis processes (Reddy et al., 2011).
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-2-8(4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDRCOYJCOWZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]azetidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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